

Establishing an Effective Concentration of Tariquidar in Cell Culture

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Compound of Interest

Compound Name: *P-gp inhibitor 25*

Cat. No.: *B15573447*

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Application Note and Protocols for Researchers

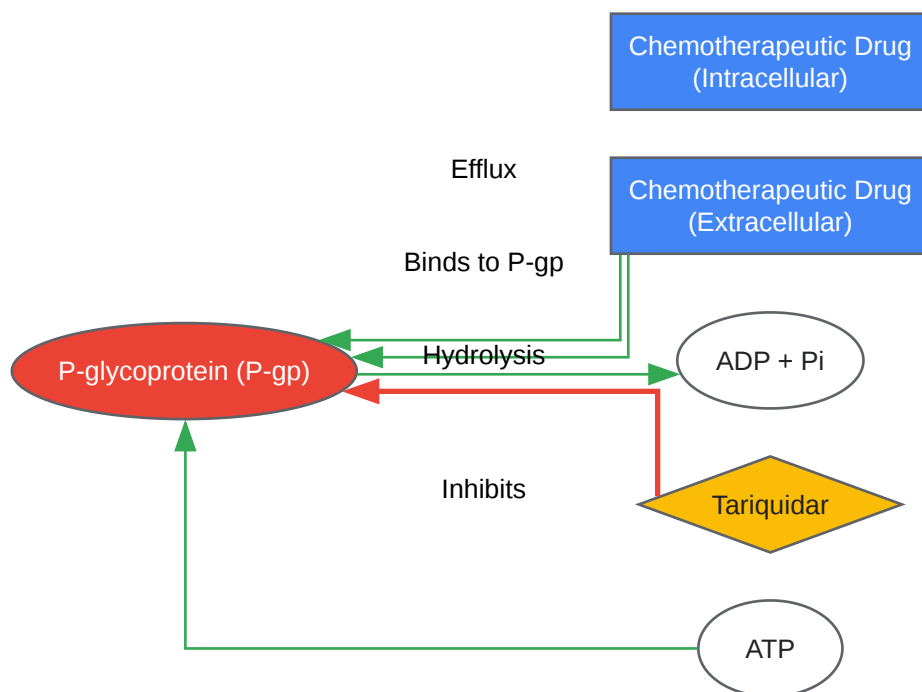
Audience: Researchers, scientists, and drug development professionals.

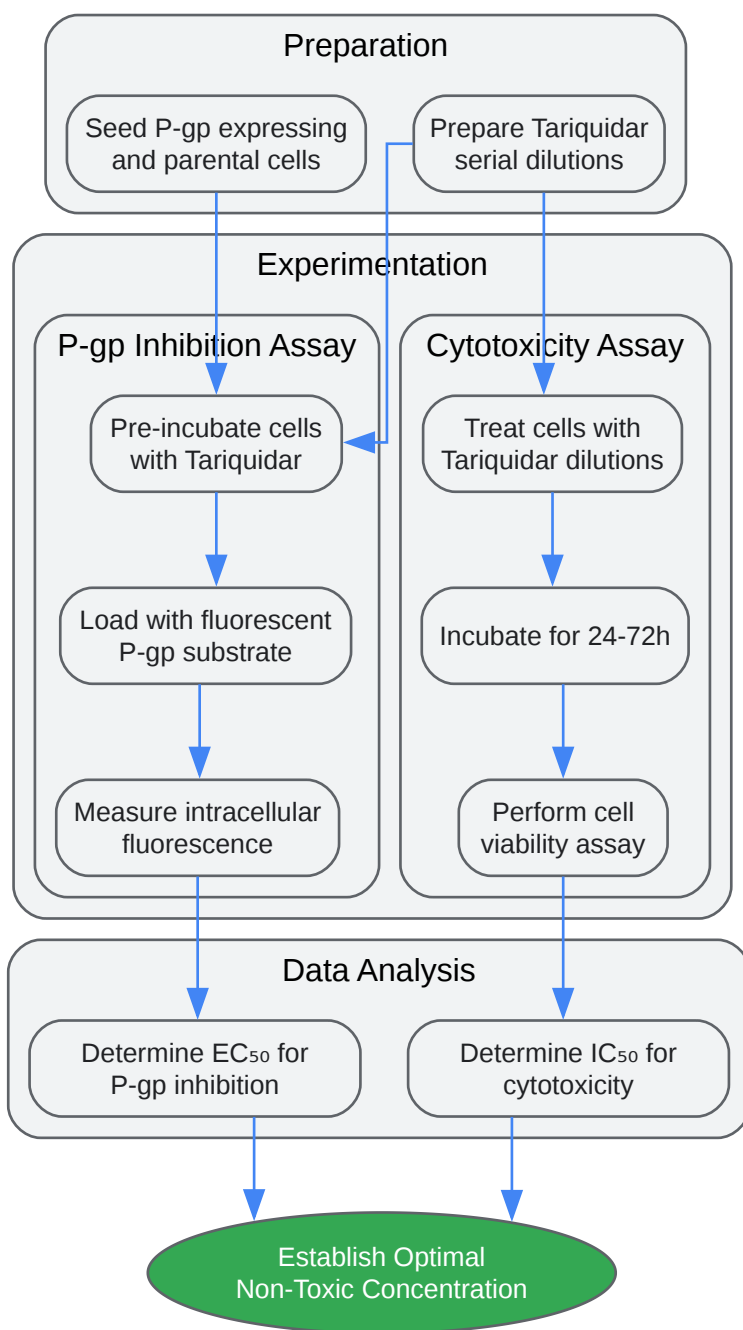
Introduction:

Tariquidar (XR9576) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, ABCB1), an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many anticancer drugs.[1][2] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells, limiting the efficacy of chemotherapy. Tariquidar reverses MDR by binding to P-gp and inhibiting its ATPase activity, thereby preventing the efflux of chemotherapeutic agents and increasing their intracellular concentration.[3][2][4] This document provides detailed protocols for establishing an effective, non-toxic concentration of Tariquidar for in vitro studies.

Mechanism of Action: P-glycoprotein Inhibition

Tariquidar functions as a specific P-gp inhibitor at low nanomolar concentrations.[5][6] It binds to the transmembrane domains of P-gp, locking the transporter in a conformation that prevents ATP hydrolysis and subsequent drug efflux.[4] While highly selective for P-gp, it's important to note that at higher concentrations (≥ 100 nM), Tariquidar can also inhibit another ABC transporter, Breast Cancer Resistance Protein (BCRP/ABCG2).[7][8]





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